1-Naphthyl 3,5-dinitrobenzoate
Overview
Description
1-Naphthyl 3,5-dinitrobenzoate is a chemical compound known for its potent inhibitory effects on 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1). It has significant applications in scientific research, particularly in the study of inflammation .
Mechanism of Action
Target of Action
The primary targets of 1-Naphthyl 3,5-dinitrobenzoate are 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1) . These enzymes play crucial roles in the biosynthesis of leukotrienes and prostaglandins, respectively, which are key mediators of inflammation .
Mode of Action
This compound acts as a potent inhibitor of 5-LOX and mPGES-1 . It binds to these enzymes and inhibits their activity, thereby reducing the production of leukotrienes and prostaglandins .
Biochemical Pathways
By inhibiting 5-LOX and mPGES-1, this compound disrupts the leukotriene and prostaglandin biosynthesis pathways . This leads to a decrease in the levels of these inflammatory mediators, thereby attenuating the inflammatory response .
Result of Action
The inhibition of 5-LOX and mPGES-1 by this compound results in a reduction in the production of leukotrienes and prostaglandins . This can lead to a decrease in inflammation, making this compound potentially useful in the research of inflammatory conditions .
Biochemical Analysis
Biochemical Properties
1-Naphthyl 3,5-dinitrobenzoate plays a crucial role in biochemical reactions by inhibiting specific enzymes involved in inflammation. It interacts with 5-lipoxygenase and microsomal prostaglandin E synthase-1. The inhibition of 5-lipoxygenase prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Similarly, the inhibition of microsomal prostaglandin E synthase-1 reduces the production of prostaglandin E2, another key player in inflammation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. By inhibiting the production of leukotrienes and prostaglandin E2, it can modulate cell signaling pathways involved in inflammation. This compound influences gene expression related to inflammatory responses and can alter cellular metabolism by reducing the levels of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with 5-lipoxygenase and microsomal prostaglandin E synthase-1. By binding to these enzymes, it inhibits their activity, leading to a decrease in the production of leukotrienes and prostaglandin E2. This inhibition can result in reduced inflammation and has potential therapeutic implications for conditions characterized by excessive inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1 can diminish with prolonged exposure. Long-term studies have shown that while the compound remains effective in reducing inflammation, its potency may decrease over time due to potential degradation or adaptation of cellular mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal cellular functions have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as 5-lipoxygenase and microsomal prostaglandin E synthase-1, which are key players in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of inflammatory mediators, thereby modulating the overall inflammatory response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it can exert its inhibitory effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and achieving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles involved in inflammation through targeting signals or post-translational modifications. This localization ensures that the compound can effectively inhibit 5-lipoxygenase and microsomal prostaglandin E synthase-1, thereby reducing the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 3,5-dinitrobenzoate typically involves the reaction of 1-naphthol with 3,5-dinitrobenzoyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to facilitate the esterification process . The reaction conditions often include heating the mixture to promote the formation of the ester bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl 3,5-dinitrobenzoate primarily undergoes substitution reactions due to the presence of the nitro groups on the benzene ring. These nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like pyridine and solvents such as dichloromethane. The reaction conditions often involve heating to facilitate the substitution process .
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting with an alcohol would yield an ester, while reaction with an amine would produce an amide .
Scientific Research Applications
1-Naphthyl 3,5-dinitrobenzoate is widely used in scientific research due to its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1. These enzymes are involved in the inflammatory response, making the compound valuable for studying inflammation and developing anti-inflammatory drugs . Additionally, it has applications in the study of metabolic enzymes and proteases .
Comparison with Similar Compounds
Similar Compounds:
- 1-Naphthyl 3,5-dinitrobenzoate
- 1-Naphthyl 3,5-dinitrobenzamide
- 1-Naphthyl 3,5-dinitrobenzoic acid
Uniqueness: this compound is unique due to its dual inhibitory action on both 5-lipoxygenase and microsomal prostaglandin E synthase-1. This dual inhibition makes it particularly effective in reducing inflammation compared to compounds that target only one of these enzymes .
Properties
IUPAC Name |
naphthalen-1-yl 3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-17(12-8-13(18(21)22)10-14(9-12)19(23)24)25-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKPSINHJUWDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.